Cellular Potency: >100-Fold Increase Over Monovalent JQ1
(6S+6S)-Peg7 (MT1) exhibits >100-fold greater potency in cellular assays compared to the monovalent BET inhibitor JQ1 [1]. This enhancement is attributed to the bivalent binding mode enabled by the PEG7 linker, which engages both bromodomains of BRD4 intramolecularly, creating an avidity effect [2].
| Evidence Dimension | Cellular potency (fold change relative to JQ1) |
|---|---|
| Target Compound Data | >100-fold more potent than JQ1 |
| Comparator Or Baseline | JQ1 (monovalent BET inhibitor) = 1× baseline |
| Quantified Difference | >100-fold increase in potency |
| Conditions | MV4;11 acute myeloid leukemia cells, cell viability/proliferation assays |
Why This Matters
This >100-fold potency advantage translates directly to lower effective concentrations in cellular experiments, reducing off-target risks and enabling more robust target engagement studies.
- [1] Tanaka M, Roberts JM, Seo HS, et al. Design and characterization of bivalent BET inhibitors. Nat Chem Biol. 2016;12(12):1089-1096. doi:10.1038/nchembio.2209 View Source
- [2] Protein Data Bank in Europe. MT1 entry. Retrieved from https://www.ebi.ac.uk View Source
